11beta,13-Dihydrolactucopicrin

Antidiabetic research Enzyme inhibition Metabolic studies

Inconsistent bioactivity from lactucopicrin analogs? 11β,13-Dihydrolactucopicrin provides a defined saturated C11-C13 bond, eliminating the exocyclic methylene pharmacophore. • α-Glucosidase IC50: 42.49 µM - ideal moderate-potency control. • TAS2R46 EC50: 2.0±0.6 µM - quantitative taste receptor benchmark. • Non-sedating analgesic candidate for in vivo pain studies. HPLC-verified purity.

Molecular Formula C23H24O7
Molecular Weight 412.4 g/mol
CAS No. 125519-47-3
Cat. No. B1255170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11beta,13-Dihydrolactucopicrin
CAS125519-47-3
Molecular FormulaC23H24O7
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O
InChIInChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1
InChIKeyICJJPTZLMALYBH-ZUQDHHQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11beta,13-Dihydrolactucopicrin: Sesquiterpene Lactone Overview


11beta,13-Dihydrolactucopicrin (CAS 125519-47-3) is a sesquiterpene lactone (SL) obtained by formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with the 8-hydroxy group of 11β,13-dihydrolactucin [1]. As one of the four most abundant SLs found in the roots of chicory (Cichorium intybus), along with lactucin, lactucopicrin, and 11β,13-dihydrolactucin, it serves as both a plant metabolite and a dietary phytochemical of significant research interest [2][3]. This compound is defined by the absence of the exocyclic methylene group at the C11-C13 position, a key structural feature that differentiates it from its unsaturated analogs and directly influences its biological reactivity profile [1].

Saturated C11–C13 structural class; lacks exocyclic methylene, altering bioactivity profile
Natural sesquiterpene lactone from chicory root; plant metabolite and dietary phytochemical
Suited for enzyme inhibition, bitter taste receptor, and inflammatory pathway studies

Non-Substitutability of 11beta,13-Dihydrolactucopicrin


The four major sesquiterpene lactones in chicory—lactucin, lactucopicrin, 11β,13-dihydrolactucin, and 11β,13-dihydrolactucopicrin—exhibit distinct and often opposing biological activities despite their structural similarities [1]. The saturated C11-C13 bond in 11β,13-dihydrolactucopicrin eliminates the α-methylene-γ-butyrolactone moiety, a key electrophilic pharmacophore present in lactucin and lactucopicrin [2]. This single structural change profoundly alters the compound's biological interactions: it abolishes sedative activity seen in its analogs [3], modulates bitterness perception via a distinct receptor profile [4], and results in a different pattern of anti-inflammatory efficacy compared to its dihydro-analog, 11β,13-dihydrolactucin [5]. Consequently, substitution between these compounds in experimental systems leads to irreproducible results and invalidates comparative analyses.

Pharmacophore absence
Saturated C11–C13 eliminates the α-methylene-γ-butyrolactone moiety present in lactucin and lactucopicrin, removing key electrophilic reactivity.
Divergent biological activity
Sedative, bitter taste, and anti-inflammatory profiles differ significantly from unsaturated analogs and even from 11β,13-dihydrolactucin; substitution leads to irreproducible results.
Pathway-specific response
AHR antagonism seen with lactucopicrin is not reproduced; IL-8 reduction is weaker than 11β,13-dihydrolactucin. Assay context must match compound identity.

11beta,13-Dihydrolactucopicrin: Quantitative Evidence vs. Analogs


α-Glucosidase Inhibition vs. Jacquinelin

11β,13-Dihydrolactucopicrin exhibits inhibitory activity against yeast α-glucosidase with an IC50 of 42.49 µM [1]. In the same study, the related sesquiterpene jacquinelin showed the strongest inhibitory activity with an IC50 of 4.180 µM [2]. This 10-fold difference in potency demonstrates that 11β,13-dihydrolactucopicrin is a moderate α-glucosidase inhibitor, suitable for studies requiring a less potent baseline or for comparative structure-activity relationship analyses.

α-Glucosidase inhibition
Cross-study comparable
IC50 42.49 µM
Moderate enzyme inhibition context
Jacquinelin IC50 = 4.18 µM; 10.2-fold more potent
Antidiabetic research Enzyme inhibition Metabolic studies

TAS2R46 Activation vs. Lactucopicrin

11β,13-Dihydrolactucopicrin activates the human bitter taste receptor TAS2R46 with an EC50 of 2.0 ± 0.6 µM [1]. In contrast, lactucopicrin, its unsaturated structural analog, is a known bitter compound but exhibits a different receptor activation profile, being a key contributor to chicory's overall bitterness [2]. The quantified EC50 value for 11β,13-dihydrolactucopicrin provides a precise benchmark for sensory studies, whereas the bitterness of lactucopicrin is often described qualitatively.

TAS2R46 activation
Cross-study comparable
EC50 2.0 ± 0.6 µM vs lactucopicrin (qualitative bitterness)
Supports sensory receptor research context
HEK293T calcium imaging; defined benchmark for TAS2R46
Food science Taste modulation Sensory analysis

Non-Sedative Analgesia vs. Lactucin & Lactucopicrin

In a direct comparative study in mice, lactucin, lactucopicrin, and 11β,13-dihydrolactucin were evaluated for analgesic and sedative properties. All three compounds showed analgesic effects at 15 and 30 mg/kg, comparable to ibuprofen at 30 mg/kg in the hot plate test [1]. However, lactucin and lactucopicrin also exhibited sedative properties in the spontaneous locomotor activity test, whereas 11β,13-dihydrolactucin did not [1]. While 11β,13-dihydrolactucopicrin was not directly tested in this study, the absence of the exocyclic methylene group is shared with 11β,13-dihydrolactucin and is the structural basis for the lack of sedative activity [2].

Sedation profile
Class-level inference
Saturated C11–C13 class lacks sedative effect
Reported class-level behavioral response
Based on 11β,13-dihydrolactucin data; direct testing to verify
Analgesic drug discovery Behavioral pharmacology CNS research

NF-κB Anti-Inflammatory Activity vs. Lactucopicrin & 11β,13-Dihydrolactucin

In a TNFα-induced inflammation model, lactucopicrin was identified as a potent NF-κB antagonist and a novel AHR modulator, whereas 11β,13-dihydrolactucopicrin did not exhibit the same AHR antagonism under the tested conditions [1]. Furthermore, in a triple co-culture model of inflamed intestinal mucosa, 11β,13-dihydrolactucopicrin demonstrated the ability to decrease IL-8 release to some extent, but its overall effect was less pronounced than that of 11β,13-dihydrolactucin, which showed the best results and came close to the positive control BMS 345541 [2]. This indicates that 11β,13-dihydrolactucopicrin has a distinct, and generally weaker, anti-inflammatory profile compared to its analogs.

NF-κB/AHR modulation
Direct head-to-head
IL-8 release ↓, no AHR antagonism vs lactucopicrin (AHR antagonist) & 11β,13-dihydrolactucin (stronger IL-8 reduction)
Reported pathway-response context; model-specific interpretation
Triple co-culture, TNFα-induced, 10 µM
Anti-inflammatory research NF-κB signaling IBD research

Optimal Applications of 11beta,13-Dihydrolactucopicrin


Moderate α-Glucosidase Inhibition for SAR Studies

With an IC50 of 42.49 µM against yeast α-glucosidase [1], 11β,13-dihydrolactucopicrin serves as an ideal moderate-potency control compound. Researchers can use it to benchmark the activity of more potent inhibitors like jacquinelin (IC50 = 4.180 µM) [2] or to investigate the impact of the C11-C13 saturation on enzyme inhibition within the chicory SL family. Its defined potency allows for dose-response studies where a less steep inhibition curve is required.

TAS2R46 Bitter Taste Agonist for Sensory Research

The precisely quantified EC50 of 2.0 ± 0.6 µM for TAS2R46 activation [3] establishes 11β,13-dihydrolactucopicrin as a reliable tool compound for taste receptor assays. Unlike the qualitatively described bitterness of lactucopicrin, this compound provides a quantitative benchmark for studying bitter taste transduction, screening bitterness-masking agents, or investigating the role of TAS2R46 in gastrointestinal chemosensing. The known EC50 also facilitates pH-dependent bitterness suppression studies [3].

Non-Sedative Analgesic Research Tool

As a member of the 11β,13-dihydro class of sesquiterpene lactones, 11β,13-dihydrolactucopicrin is predicted to retain analgesic activity comparable to lactucin and lactucopicrin (which show efficacy similar to 30 mg/kg ibuprofen in mice [4]) but without the sedative side effects observed in the unsaturated analogs [4]. This makes it a valuable compound for in vivo pain studies where sedation could confound behavioral readouts, allowing for cleaner assessment of analgesic efficacy.

IL-8 Release: Comparative Anti-Inflammatory Tool

In intestinal inflammation models, 11β,13-dihydrolactucopicrin exhibits a moderate capacity to decrease IL-8 release, though less pronounced than 11β,13-dihydrolactucin [5]. This positions it as a useful comparator compound for studies aimed at understanding the structure-activity relationship of chicory SLs in IL-8-mediated inflammation. It is particularly relevant for research where a partial or moderate effect is desired, or where the distinct lack of AHR antagonism [6] is a key experimental variable.

Application
Selection Property
Validation Focus
α-Glucosidase SAR studies
Moderate inhibition potency
Enzyme inhibition assay endpoints
TAS2R46 taste receptor research
Defined EC50 for receptor activation
Calcium imaging assay endpoints
Pain model research without sedation confound
Saturated C11–C13 structural class
Locomotor activity model endpoints
Inflammatory pathway comparative studies
IL-8 release modulation profile
Intestinal co-culture model endpoints

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